3,4-bis(hexoxycarbonyl)benzoic acid
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Overview
Description
3,4-bis(hexoxycarbonyl)benzoic acid is a member of the benzoic acid family, characterized by the presence of two hexoxycarbonyl groups attached to the benzene ring at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(hexoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(hexoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-bis(hexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-bis(hexoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing hexanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3,4-bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups instead of hexoxycarbonyl groups.
3,4-dihydroxybenzoic acid: The parent compound without esterification.
3,4-dicarboxybenzoic acid: Contains carboxyl groups instead of ester groups.
Uniqueness
3,4-bis(hexoxycarbonyl)benzoic acid is unique due to its longer alkyl chains (hexoxycarbonyl groups), which impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and in certain biochemical assays.
Properties
Molecular Formula |
C21H30O6 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4-bis(hexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H30O6/c1-3-5-7-9-13-26-20(24)17-12-11-16(19(22)23)15-18(17)21(25)27-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,22,23) |
InChI Key |
VHZJXSVRRUNKIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCC |
Origin of Product |
United States |
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